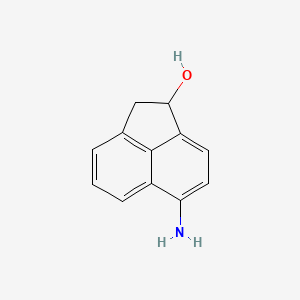
1-Acenaphthylenol, 1,2-dihydro-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is a chemical compound with the molecular formula C12H9NO2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the acenaphthylene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- typically involves the nitration of acenaphthylene followed by reduction and hydroxylation steps. One common method includes:
Nitration: Acenaphthylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Hydroxylation: Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 1-acenaphthylenone, 1,2-dihydro-4-nitro-.
Reduction: Formation of 1-acenaphthylenol, 1,2-dihydro-4-amino-.
Substitution: Formation of various substituted acenaphthylenol derivatives depending on the substituent introduced.
科学研究应用
1-Acenaphthylenol, 1,2-dihydro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
相似化合物的比较
Similar Compounds
1-Acenaphthylenol, 1,2-dihydro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Acenaphthylenol, 1,2-dihydro-5-nitro-: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Acenaphthene, 5-nitro-: Another nitro-substituted acenaphthene derivative with distinct chemical properties.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
81851-73-2 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
6-amino-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5,11,14H,6,13H2 |
InChI 键 |
JQPCDAHIQQPRKK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=C(C3=CC=CC1=C23)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


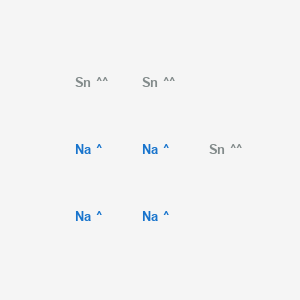

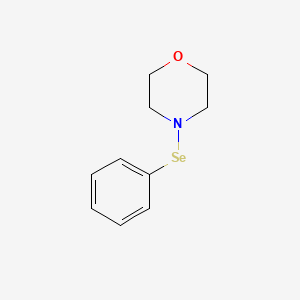
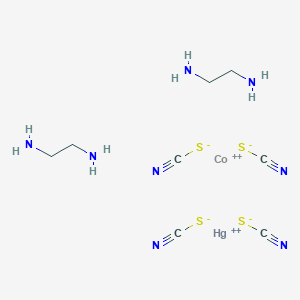
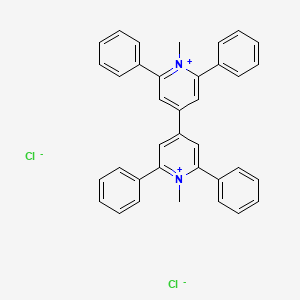
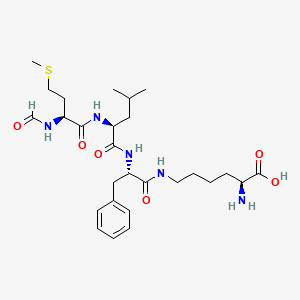
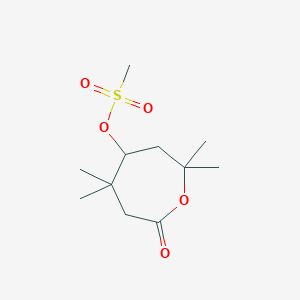
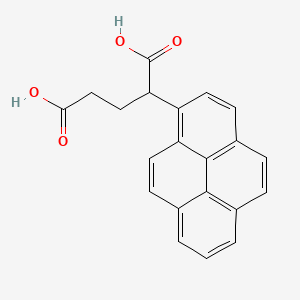
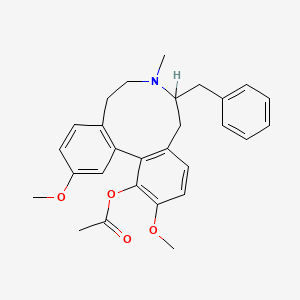
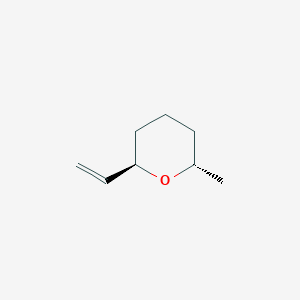
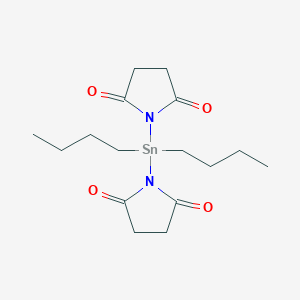
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
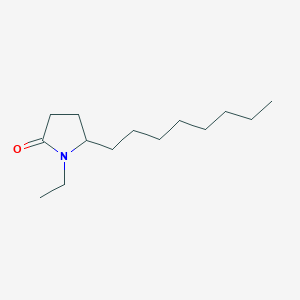
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
